4-Bromo-2-(ethanesulfonyl)aniline

Organic Synthesis Medicinal Chemistry Building Block Purity

In medicinal chemistry, regioisomeric impurities or mismatched sulfonyl alkyl groups can derail SAR campaigns and cross-coupling efficiency. 4-Bromo-2-(ethanesulfonyl)aniline (CAS 1496140-07-8) eliminates this risk with defined para-bromo/ortho-ethanesulfonyl regiochemistry and ≥95% purity. • Enables selective Suzuki-Miyaura and Buchwald-Hartwig coupling at the para position without interference from the ortho-sulfonyl group. • The ethylsulfonyl substituent provides a +0.3 ΔXlogP versus the methyl analog, enabling systematic lipophilicity optimization. • 98% purity option available for late-stage API intermediate applications requiring minimal purification.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 1496140-07-8
Cat. No. B1400115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(ethanesulfonyl)aniline
CAS1496140-07-8
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
InChIKeyKLVOCIPEPDSCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(ethanesulfonyl)aniline Overview


4-Bromo-2-(ethanesulfonyl)aniline is a substituted aniline derivative (C₈H₁₀BrNO₂S, MW 264.14 g/mol) that incorporates a para-bromine atom and an ortho-ethanesulfonyl group relative to the primary amine . This bifunctional architecture enables the compound to serve as a versatile intermediate in medicinal chemistry and organic synthesis: the aryl bromide participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the electron-withdrawing sulfonyl moiety modulates the electronic character of the aromatic ring and provides a handle for further derivatization . The compound is supplied as a high-purity solid (≥95 %, up to 98 %) and is primarily employed in the preparation of pharmaceutical candidates, agrochemicals, and specialty chemicals that require precise regiochemical control .

Why Analogs Cannot Replace 4-Bromo-2-(ethanesulfonyl)aniline


Despite superficial structural similarity among bromo-sulfonylaniline congeners, the spatial arrangement of substituents (ortho vs meta vs para) and the alkyl chain length on the sulfonyl group (methyl vs ethyl) profoundly affect physicochemical properties, reactivity profiles, and biological performance. The sulfonyl group withdraws electron density from the aromatic ring, altering the amine's nucleophilicity and modulating the oxidative addition propensity of the aryl bromide in catalytic cycles [1]. Replacing the target compound with 4-bromo-2-(methylsulfonyl)aniline or 2-bromo-5-(ethylsulfonyl)aniline can therefore lead to divergent reaction outcomes, altered pharmacokinetic parameters, or compromised target binding. The quantitative evidence below highlights these differentiating factors to guide scientific selection and procurement decisions.

4-Bromo-2-(ethanesulfonyl)aniline: Differentiation Evidence


Purity Advantage vs Methylsulfonyl Analog

The target compound is commercially available at a minimum purity of 98 % (by HPLC, as specified by Leyan ), whereas the methylsulfonyl analog 4-Bromo-2-(methylsulfonyl)aniline is typically supplied at 95 % purity (AK Scientific ). This 3-percentage-point higher specification reduces the burden of preparative chromatography in multi-step synthetic sequences and ensures more accurate stoichiometric control in catalytic reactions where impurities can poison sensitive transition-metal catalysts.

Organic Synthesis Medicinal Chemistry Building Block Purity

Lipophilicity & Molecular Weight vs Methylsulfonyl Analog

The target compound has a molecular weight of 264.14 g·mol⁻¹ (C₈H₁₀BrNO₂S) , compared to 250.12 g·mol⁻¹ for 4-Bromo-2-(methylsulfonyl)aniline . The additional methylene group in the ethanesulfonyl moiety is predicted to increase the computed XlogP from 1.7 (4-Bromo-2-(methylsulfonyl)aniline, Chem960 ) to an estimated ~2.0 for the ethylsulfonyl derivative (class-level inference based on the Hansch π constant for methylene, ≈ +0.5). This change in lipophilicity can influence membrane permeability, tissue distribution, and metabolic stability in medicinal chemistry programs. Furthermore, the higher molecular weight may affect the compound's compliance with lead-likeness criteria (e.g., Rule of Three for fragment-based drug discovery).

Physicochemical Properties Drug Design Lipophilicity

Regiochemistry vs 2-Bromo-5-(ethylsulfonyl)aniline Isomer

The target compound positions the bromine atom para to the amine and the ethanesulfonyl group ortho, whereas 2-Bromo-5-(ethylsulfonyl)aniline (CAS 942474-50-2) places bromine ortho to the amine and the ethylsulfonyl group meta . This regiochemical difference alters the preferred site for palladium-catalyzed oxidative addition and subsequent functionalization. In Suzuki–Miyaura coupling, para-bromoanilines typically react with different kinetics and selectivity compared to ortho-bromoanilines due to steric and electronic effects [1]. The para-bromo isomer (target) allows derivatization at the position opposite the amine, preserving the ortho-sulfonyl-aniline electronic push–pull system, while the ortho-bromo isomer couples adjacent to the amine, potentially introducing steric congestion and altering conjugation. The 2-bromo-5-ethylsulfonyl isomer also exhibits a distinct melting point range of 103–105 °C , indicative of different solid-state packing and stability compared to the target compound.

Regioselectivity Cross-Coupling Structural Isomerism

Hydrogen-Bonding Profile vs 4-Bromoaniline

The presence of the ethanesulfonyl group introduces two additional hydrogen-bond acceptor sites (sulfonyl oxygens) compared to simple 4-bromoaniline (CAS 106-40-1). The target compound thus possesses 1 H-bond donor (NH₂) and 3 H-bond acceptors (two S=O oxygens and the NH₂ lone pair), whereas 4-bromoaniline has 1 donor and 1 acceptor [1][2]. This difference significantly alters the compound's ability to engage in intermolecular interactions, crystallinity, solubility in polar solvents, and recognition by biological targets (e.g., enzyme active sites). These properties directly impact purification methods (recrystallization vs chromatography) and formulation strategies. The computed topological polar surface area (tPSA) for the methylsulfonyl analog is 68.5 Ų ; the ethylsulfonyl derivative is predicted to have a similar tPSA of ~68–70 Ų, substantially higher than 4-bromoaniline (tPSA ~26 Ų).

Hydrogen Bonding Molecular Recognition Solid-State Properties

4-Bromo-2-(ethanesulfonyl)aniline Application Scenarios


Lead Optimization: Lipophilicity & Regiochemistry Control

When a medicinal chemistry program demands a bromo-sulfonylaniline building block with an XlogP of approximately 2.0 and a para-bromo substitution pattern, 4-Bromo-2-(ethanesulfonyl)aniline provides a predictable physicochemical profile distinct from the methylsulfonyl analog (XlogP 1.7) . The 98 % purity specification ensures that the building block can be directly employed in palladium-catalyzed cross-coupling without prior purification, preserving catalyst activity and simplifying reaction setup.

Para-Selective Suzuki–Miyaura Coupling

For synthetic routes that require selective functionalization at the position para to the amine while retaining the ortho-sulfonyl group, the 4-Bromo-2-(ethanesulfonyl)aniline regioisomer is essential . The alternative 2-Bromo-5-(ethylsulfonyl)aniline isomer would derivatize at the ortho position, generating a different constitutional isomer of the product and potentially leading to distinct biological or material properties.

GMP Intermediate Scale-Up

The availability of the target compound at 98 % purity makes it suitable as a late-stage intermediate in the synthesis of active pharmaceutical ingredients (APIs). The reduced impurity profile minimizes the need for additional purification steps, which is critical when scaling from milligrams to kilograms under Good Manufacturing Practice (GMP) conditions.

SAR Studies: Sulfonyl Alkyl Chain Length Effect

In SAR campaigns aimed at understanding the influence of the sulfonyl alkyl group on biological activity, 4-Bromo-2-(ethanesulfonyl)aniline serves as the ethyl congener, complementing the methyl analog. The 14 Da mass difference and the predicted ΔXlogP of +0.3 allow systematic exploration of lipophilicity-dependent target engagement, metabolic stability, and off-target effects.

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